molecular formula C7H4Br2N2 B1593109 3,4-Dibromo-7-azaindole CAS No. 1000340-33-9

3,4-Dibromo-7-azaindole

Cat. No.: B1593109
CAS No.: 1000340-33-9
M. Wt: 275.93 g/mol
InChI Key: AAHGADLNTUOUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolo[2,3-b]pyridine ring system

Mechanism of Action

Target of Action

The primary target of the compound 3,4-Dibromo-7-azaindole is the Casein Kinase 1 family (CK1) . CK1 is a group of serine/threonine protein kinases involved in various cellular processes, including the regulation of circadian rhythms .

Mode of Action

This compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs as this compound interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 .

Biochemical Pathways

The inhibition of CK1 by this compound affects the circadian clock pathway . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the lengthening of the circadian period of Arabidopsis thaliana .

Pharmacokinetics

The compound should be stored under inert gas at 2-8°c for optimal stability, which may influence its bioavailability.

Result of Action

The molecular effect of this compound’s action is the decreased expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . On a cellular level, this leads to a lengthened circadian period in Arabidopsis thaliana .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, temperature changes can affect the circadian clock, but the period length remains relatively constant . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-7-azaindole typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling: Catalysts like palladium(0) complexes, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

Major Products:

  • Substituted pyrrolo[2,3-b]pyridines with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.

    4-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.

Uniqueness: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-brominated counterparts. The dual bromination allows for more diverse chemical modifications and potentially enhanced biological effects.

Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGADLNTUOUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646879
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-33-9
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.00 g, 5.08 mmol) and NBS (0.918 g, 5.16 mmol) in DCM (20.0 mL) was stirred at 0° C. for 1.5 hour. The resulting suspension was filtered, washed with DCM, residue collected, dried in a 50° C. oven overnight to afford the title compound (1.014 g). LCMS (A): m/z (M+H)+ 277, C7H4Br2N2 requires 276 (basic).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.918 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-7-azaindole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-7-azaindole
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-7-azaindole
Reactant of Route 4
3,4-Dibromo-7-azaindole
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-7-azaindole
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.